Alisertib sodium anhydrous
描述
Alisertib sodium anhydrous is a novel aurora A kinase inhibitor that is being investigated for the treatment of various forms of cancer. It is an orally available, reversible, ATP-competitive, selective inhibitor developed by Takeda Pharmaceuticals . The compound is known for its ability to disrupt mitotic spindle apparatus assembly, chromosome segregation, and inhibit cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Alisertib sodium anhydrous involves a series of reactions. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[C]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrido5,4-Dbenzazepine . This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxy-benzoic acid to produce Alisertib .
Industrial Production Methods: The industrial production of this compound is designed to be efficient and scalable. The process involves easily obtainable raw materials and straightforward reaction conditions, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Alisertib sodium anhydrous primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halogenated intermediates and nucleophiles.
Oxidation Reactions: May involve oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted derivatives of Alisertib, while oxidation and reduction reactions can modify specific functional groups within the molecule.
科学研究应用
Alisertib sodium anhydrous has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is being developed for multiple cancer indications as a single agent and in combination with other therapies . The compound has shown significant anticancer effects in preclinical studies and is being evaluated in clinical trials for various types of cancers, including breast cancer, lung cancer, and lymphoma .
作用机制
Alisertib sodium anhydrous exerts its effects by selectively inhibiting aurora A kinase, a key regulator of mitosis. Inhibition of aurora A kinase leads to disruption of mitotic spindle apparatus assembly, chromosome segregation, and inhibition of cell proliferation . This disruption ultimately results in cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
MLN8054: Another aurora A kinase inhibitor developed by Takeda Pharmaceuticals.
VX-680 (MK-0457): A pan-aurora kinase inhibitor that targets aurora A, B, and C kinases.
PHA-739358: A multi-kinase inhibitor that targets aurora kinases as well as other kinases involved in cell cycle regulation.
Uniqueness: Alisertib sodium anhydrous is unique due to its high selectivity for aurora A kinase over other kinases, which reduces the likelihood of off-target effects and enhances its therapeutic potential . This selectivity makes it a promising candidate for targeted cancer therapy.
属性
CAS 编号 |
1028486-06-7 |
---|---|
分子式 |
C27H20ClFN4NaO4 |
分子量 |
541.9 g/mol |
IUPAC 名称 |
sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate |
InChI |
InChI=1S/C27H20ClFN4O4.Na/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33); |
InChI 键 |
UDTGEKCUEBGDEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.[Na+] |
规范 SMILES |
COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)O)OC.[Na] |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Alisertib sodium anhydrous |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。